Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
Overview
Description
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide, also known as NFDL, is a synthetic amino acid derivative that has been used in scientific research for a variety of purposes. NFDL has been used as a tool to study protein structure, protein-protein interactions, and enzyme-substrate interactions. Additionally, NFDL has been used to study the regulation of gene expression and the biochemical and physiological effects of drugs and hormones.
Scientific Research Applications
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” is used as a labeling reagent in HPLC for the determination of enantiomeric excess . Enantiomeric excess is a measure of the purity of a specific enantiomer in a mixture of two enantiomers, and it’s crucial in fields like pharmaceuticals where the biological activity of a compound can depend on its chirality.
Methods of Application or Experimental Procedures
The compound is used to label the enantiomers in a sample. The labeled enantiomers are then separated using HPLC, and the amount of each enantiomer is determined based on the areas under their respective peaks in the HPLC chromatogram .
Results or Outcomes
The results of this application would be the determination of the enantiomeric excess of a sample. This information is crucial in many fields, including pharmaceuticals, where the biological activity of a compound can depend on its chirality .
Protease Inhibitor
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” is a fatty acid that inhibits the activity of proteases . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions.
Methods of Application or Experimental Procedures
The compound is introduced to a solution containing the protease, where it binds to the enzyme and prevents it from breaking down proteins .
Results or Outcomes
The results of this application would be the inhibition of protease activity, which could have implications in various biological processes, including disease progression .
Enantioselective Properties
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” has enantioselective properties and can be used as an analytical method for determining whether a sample contains only one or both enantiomers of a molecule .
Methods of Application or Experimental Procedures
The compound is used to label the enantiomers in a sample. The labeled enantiomers are then separated using techniques such as HPLC, and the amount of each enantiomer is determined based on their respective signals .
Results or Outcomes
The results of this application would be the determination of the enantiomeric composition of a sample. This information is crucial in many fields, including pharmaceuticals, where the biological activity of a compound can depend on its chirality .
Protease Inhibitor in Cancer Research
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” has been shown to possess potent inhibitory activity against certain functions in the brain and cancer . It acts as a protease inhibitor, which can be crucial in controlling the progression of certain diseases, including cancer .
Methods of Application or Experimental Procedures
The compound is introduced into a biological system where it inhibits the activity of proteases, enzymes that break down proteins. This can affect various biological processes, including those involved in disease progression .
Results or Outcomes
The results of this application would be the inhibition of certain functions in the brain and cancer, potentially slowing disease progression .
Increased Affinity for Protease with Lucentamycin
Summary of the Application
The affinity of “Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” for the protease can be increased by adding lucentamycin . This can enhance its effectiveness as a protease inhibitor .
Methods of Application or Experimental Procedures
The compound and lucentamycin are introduced into a solution containing the protease. The increased affinity of the compound for the protease enhances its inhibitory effect .
Results or Outcomes
The results of this application would be an enhanced inhibitory effect on protease activity, which could have implications in various biological processes, including disease progression .
properties
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZOJGXDVGGIK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578553 | |
Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |
CAS RN |
178065-30-0, 178065-29-7 | |
Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.